molecular formula C15H14ClNO2 B185142 N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide CAS No. 62095-66-3

N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B185142
CAS RN: 62095-66-3
M. Wt: 275.73 g/mol
InChI Key: QGDUSMCWZYHIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide, commonly known as "Clophedianol," is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The compound is a white crystalline powder that is soluble in water and has a melting point of 112-116°C.

Mechanism of Action

The exact mechanism of action of Clophedianol is not fully understood. However, it is believed to work by binding to and activating the μ-opioid receptor in the brain. This activation leads to the inhibition of neurotransmitter release and the reduction of pain and cough reflexes.
Biochemical and Physiological Effects:
Clophedianol has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce pain and cough reflexes, as well as to reduce the severity of withdrawal symptoms in opioid-dependent individuals. Additionally, it has been shown to have sedative effects and to cause respiratory depression at high doses.

Advantages and Limitations for Lab Experiments

Clophedianol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been shown to have potential therapeutic applications in various fields of medicine, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments. High doses of Clophedianol can cause respiratory depression, which can be dangerous for animal subjects. Additionally, the exact mechanism of action of Clophedianol is not fully understood, which can make it difficult to interpret study results.

Future Directions

There are several future directions for the study of Clophedianol. One area of research could focus on its potential use in the treatment of addiction and withdrawal symptoms. Additionally, further studies could be conducted to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, research could be conducted to explore its potential use in other fields of medicine, such as the treatment of pain and cough.

Synthesis Methods

Clophedianol can be synthesized through the reaction of 3-chloroaniline and 4-methylphenol with acetic anhydride in the presence of sodium acetate. The resulting product is then purified through recrystallization to obtain pure Clophedianol. This synthesis method has been used in various studies and has shown to produce high yields of the compound.

Scientific Research Applications

Clophedianol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic and antitussive effects, making it a potential candidate for the treatment of cough and pain. Additionally, Clophedianol has been studied for its potential use in the treatment of addiction and withdrawal symptoms. It has been shown to reduce the severity of withdrawal symptoms in opioid-dependent individuals.

properties

CAS RN

62095-66-3

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C15H14ClNO2/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

QGDUSMCWZYHIDZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.